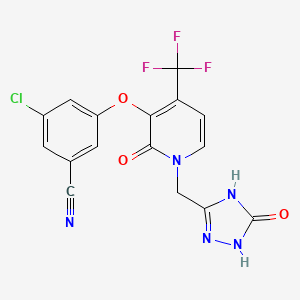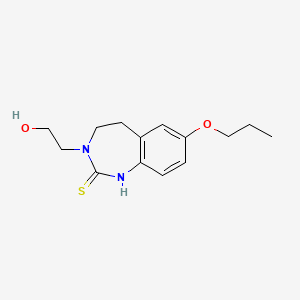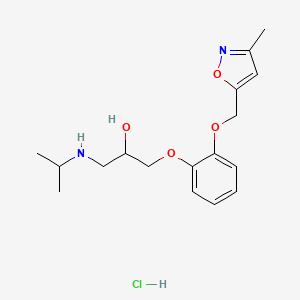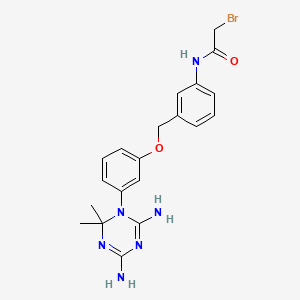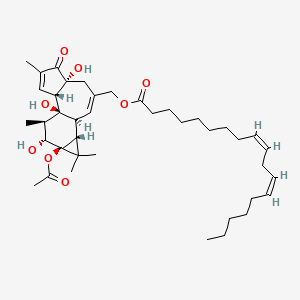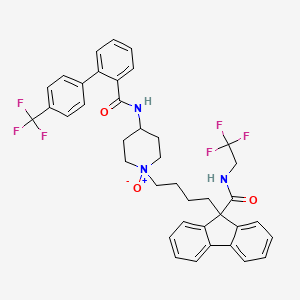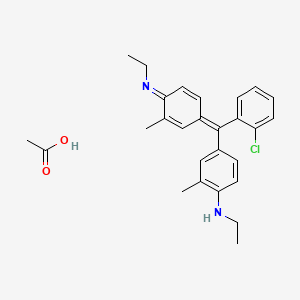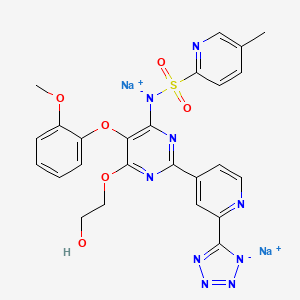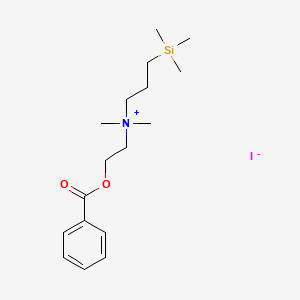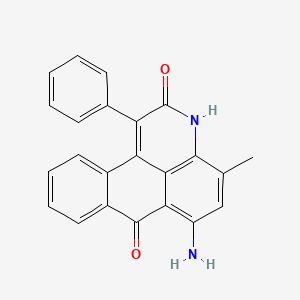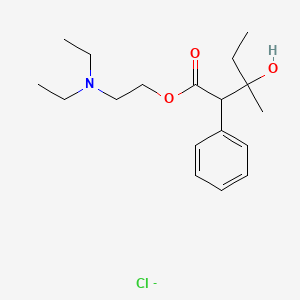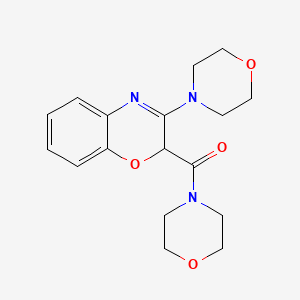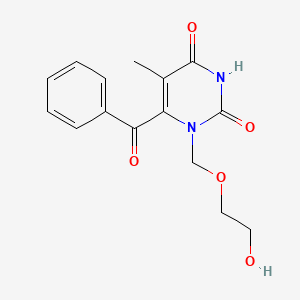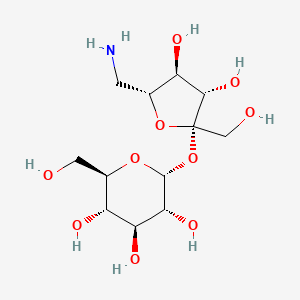
6'-Amino-6'-deoxysucrose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Amino-6’-deoxysucrose is a modified sugar molecule where the hydroxyl group at the 6’ position of sucrose is replaced by an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Amino-6’-deoxysucrose typically involves the azidolysis of the corresponding tosylates, followed by catalytic hydrogenation . This method ensures the selective introduction of the amino group at the desired position.
Industrial Production Methods: While specific industrial production methods for 6’-Amino-6’-deoxysucrose are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 6’-Amino-6’-deoxysucrose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitrosyl chloride and other nitrosating agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, reduced amine derivatives, and various substituted amino sugars.
Aplicaciones Científicas De Investigación
6’-Amino-6’-deoxysucrose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in studying carbohydrate-protein interactions and cell surface recognition processes.
Medicine: Potential use in the development of novel antibiotics and antiviral agents due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of 6’-Amino-6’-deoxysucrose involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of cell signaling processes.
Comparación Con Compuestos Similares
6’-Deoxy-6’-fluorosucrose: A fluorinated analog with different reactivity and biological properties.
6’-Deoxy-6’-thioglucose: Contains a sulfur atom instead of an oxygen atom, leading to distinct chemical behavior.
6’-Deoxy-6’-azidosucrose: An azido derivative used in click chemistry and bioconjugation studies.
Uniqueness: 6’-Amino-6’-deoxysucrose is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and biochemical tools.
Propiedades
Número CAS |
56720-34-4 |
|---|---|
Fórmula molecular |
C12H23NO10 |
Peso molecular |
341.31 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-5-(aminomethyl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO10/c13-1-4-7(17)10(20)12(3-15,22-4)23-11-9(19)8(18)6(16)5(2-14)21-11/h4-11,14-20H,1-3,13H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
Clave InChI |
JIARFSUUIRDFDS-UGDNZRGBSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N |
SMILES canónico |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


